(3,4-ジメトキシ-2-(トリフルオロメチル)フェニル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

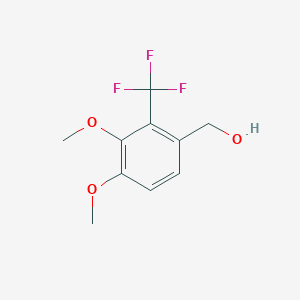

“(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C10H11F3O3 . It has a molecular weight of 236.19 .

Molecular Structure Analysis

The molecular structure of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” consists of 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” is predicted to be 283.4±40.0 °C . Its density is predicted to be 1.278±0.06 g/cm3 . The pKa value is predicted to be 13.83±0.10 .科学的研究の応用

医薬品開発

(3,4-ジメトキシ-2-(トリフルオロメチル)フェニル)メタノールのような化合物におけるトリフルオロメチル (TFM)基は、医薬品において重要です。TFM基の存在は、多くの薬理作用に関連しています。 TFM基を含む薬剤は、FDAによって承認されており、この官能基が創薬における重要性を示しています .

抗がん研究

ジメトキシ基とトリフルオロメチル基を持つ化合物は、抗がん研究において有望な結果を示しています。 これらの化合物の構造的特徴は、それらの抗増殖活性に寄与し、がん治療の潜在的な候補となっています .

抗酸化作用

3,4-ジメトキシ構造を含む分子の抗酸化活性は、文献に記載されています。 これらの化合物は、脂質過酸化を阻害することができ、治療用途における抗酸化剤としての使用を示唆しています .

腐食抑制

(3,4-ジメトキシ-2-(トリフルオロメチル)フェニル)メタノールの構造類似体は、腐食抑制剤として研究されています。 酸性環境における銅などの金属の腐食から保護するその有効性は、潜在的な工業的用途を強調しています .

作用機序

Target of Action

Compounds with a trifluoromethyl group, like “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol”, are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules . They can interact with various biological targets, such as enzymes or receptors, depending on their specific structure and functional groups.

Mode of Action

The mode of action of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” would depend on its specific target. For instance, it could inhibit an enzyme’s activity or bind to a receptor, altering its function. The trifluoromethyl group could enhance the compound’s binding affinity or selectivity .

生化学分析

Biochemical Properties

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways.

Cellular Effects

The effects of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, affecting the expression of specific genes. Additionally, its impact on cellular metabolism can alter the production of metabolites, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in oxidation-reduction reactions can modulate their activity, resulting in changes in gene expression and cellular function . The presence of the trifluoromethyl group enhances the compound’s ability to participate in these interactions, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound can lead to alterations in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.

Metabolic Pathways

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol is a critical factor in its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization affects the compound’s function, as it interacts with biomolecules within these compartments to modulate cellular processes .

特性

IUPAC Name |

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEVWZMTFIRWPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568755 |

Source

|

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138490-98-9 |

Source

|

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)